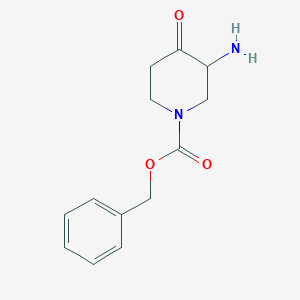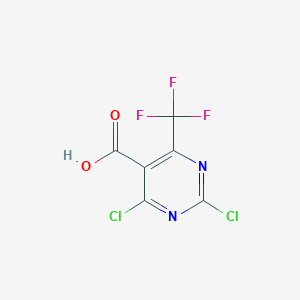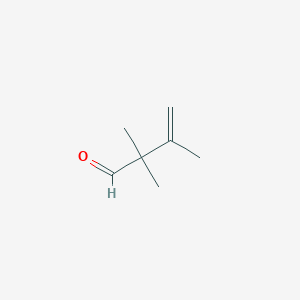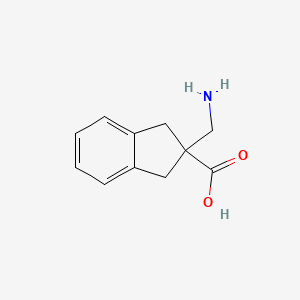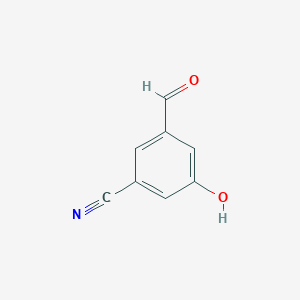
3-Formyl-5-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2 It is a derivative of benzonitrile, characterized by the presence of a formyl group at the third position and a hydroxyl group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Formyl-5-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the formylation of 5-hydroxybenzonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the use of Vilsmeier-Haack reaction, where 5-hydroxybenzonitrile is treated with a mixture of dimethylformamide and phosphorus oxychloride to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Vilsmeier-Haack reaction is often preferred due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formyl-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-Carboxy-5-hydroxybenzonitrile.
Reduction: 3-Hydroxymethyl-5-hydroxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-formyl-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Formyl-4-hydroxybenzonitrile: Similar structure but with the hydroxyl group at the fourth position.
3-Formylbenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Formyl-2-hydroxybenzonitrile: Similar structure but with the formyl group at the fifth position and hydroxyl group at the second position.
Uniqueness: 3-Formyl-5-hydroxybenzonitrile is unique due to the specific positioning of the formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H5NO2 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
3-formyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,5,11H |
InChI-Schlüssel |
NXZCXWWLJIWEAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C#N)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


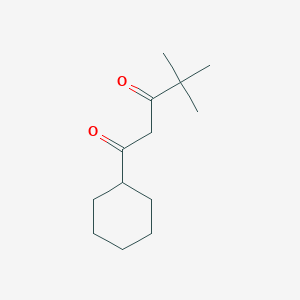

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
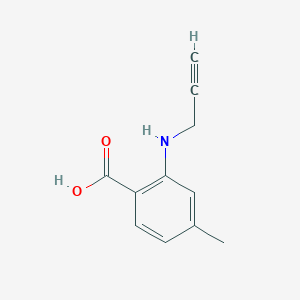
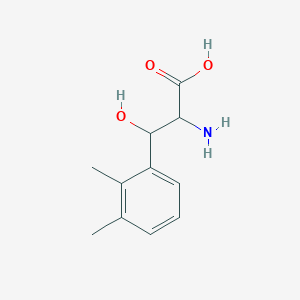
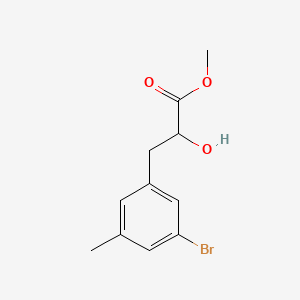

![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)


